2H,3H,6H-[1,4]DIOXINO[2,3-F]INDOLE-8-CARBALDEHYDE
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Overview
Description
2H,3H,6H-[1,4]DIOXINO[2,3-F]INDOLE-8-CARBALDEHYDE is a complex organic compound with the molecular formula C11H9NO4 It is part of the indole family, which is known for its significant role in various biological and chemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H,3H,6H-[1,4]DIOXINO[2,3-F]INDOLE-8-CARBALDEHYDE typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . This reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization and rearrangement to form the indole structure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield improvement and cost reduction. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2H,3H,6H-[1,4]DIOXINO[2,3-F]INDOLE-8-CARBALDEHYDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2H,3H,6H-[1,4]DIOXINO[2,3-F]INDOLE-8-CARBALDEHYDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s indole structure is significant in the study of biological processes and enzyme interactions.
Medicine: Research into its potential therapeutic properties, including anti-cancer and antimicrobial activities, is ongoing.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which 2H,3H,6H-[1,4]DIOXINO[2,3-F]INDOLE-8-CARBALDEHYDE exerts its effects involves interactions with various molecular targets. The indole ring can interact with enzymes and receptors, influencing biological pathways. The aldehyde group can form covalent bonds with nucleophiles, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxaldehyde: Shares the indole core but lacks the dioxino moiety.
2,3-Dihydro-1H-indole-7-carboxaldehyde: Similar structure but different functional groups.
Properties
CAS No. |
111506-27-5 |
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Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-8-carbaldehyde |
InChI |
InChI=1S/C11H9NO3/c13-6-7-5-12-9-4-11-10(3-8(7)9)14-1-2-15-11/h3-6,12H,1-2H2 |
InChI Key |
FMQWBAMCGHKKEB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)NC=C3C=O |
Purity |
95 |
Origin of Product |
United States |
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